molecular formula C9H10N4 B1349173 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 852990-17-1

1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1349173
CAS No.: 852990-17-1
M. Wt: 174.2 g/mol
InChI Key: PXWHIPMNNBFUIO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve impulse transmission, affecting normal cellular functions. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways and reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect oxidative stress levels within cells by modulating the production of reactive oxygen species (ROS) and other free radicals . This modulation can lead to changes in cellular components, such as lipids, proteins, and DNA, ultimately impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, the compound may bind to specific receptors or enzymes, altering their activity and downstream signaling pathways . These interactions can result in changes in cellular processes such as metabolism, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound can result in alterations in cellular functions, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired metabolic functions. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence the nicotinamide salvage pathway, affecting the synthesis and consumption of nicotinamide adenine dinucleotide (NAD) and other related metabolites . These interactions can have significant implications for cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and efficacy in target tissues.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of pyridine derivatives with pyrazole intermediates. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or toluene to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

  • 1-(Pyridin-2-ylmethyl)-1H-pyrazol-5-amine
  • 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine
  • 1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-amine

Uniqueness: 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWHIPMNNBFUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360275
Record name 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852990-17-1
Record name 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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